3-Methyl-1-phthalimidohexane-2,5-dione
Description
3-Methyl-1-phthalimidohexane-2,5-dione is a synthetic organic compound characterized by a linear hexane backbone with a phthalimide group at position 1, a methyl substituent at position 3, and diketone moieties at positions 2 and 5. Phthalimide derivatives are widely used as intermediates in high-performance polymers, while diketones are associated with diverse biological activities, including enzyme inhibition and antiviral properties .
Properties
CAS No. |
64064-06-8 |
|---|---|
Molecular Formula |
C15H15NO4 |
Molecular Weight |
273.28 g/mol |
IUPAC Name |
2-(3-methyl-2,5-dioxohexyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H15NO4/c1-9(7-10(2)17)13(18)8-16-14(19)11-5-3-4-6-12(11)15(16)20/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
YVDLYQABDNRGNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C)C(=O)CN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Phthalimide Derivatives
Example Compound : 3-Chloro-N-phenyl-phthalimide (Fig. 1, )
- Structural Differences :
- Substituents: Chloro and phenyl groups in 3-chloro-N-phenyl-phthalimide vs. methyl and hexane-dione chain in 3-Methyl-1-phthalimidohexane-2,5-dione.
- Backbone: Aromatic isoindoline-1,3-dione core vs. aliphatic hexane-dione.
- Applications: 3-Chloro-N-phenyl-phthalimide is a monomer for polyimides, emphasizing its role in materials science . The target compound’s aliphatic dione chain may confer solubility or flexibility advantages in polymer matrices.
Diketopiperazine Derivatives
Example Compounds : (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione (Compound 6, )
- Structural Differences :
- Bioactivity: Diketopiperazines exhibit antiviral activity (e.g., IC50 = 28.9 μM against H1N1 for Compound 6) . The linear dione structure of the target compound may lack the conformational rigidity required for similar potency but could offer novel interaction sites.
β-Diketone Pharmacophores
Example Compounds : Curcumin analogs ()
- Structural Differences: Curcuminoids feature conjugated β-diketones with phenolic groups, while the target compound has non-conjugated diones and a phthalimide group.
- Pharmacological Relevance :
Agricultural Dione Derivatives
Example Compounds : Procymidone, Vinclozolin ()
- Structural Differences :
- Pesticidal diones (e.g., procymidone) contain halogenated aromatic rings and bicyclic frameworks, unlike the aliphatic hexane backbone of the target compound.
- Function :
Comparative Data Table
Research Implications and Gaps
- The phthalimide group in 3-Methyl-1-phthalimidohexane-2,5-dione may synergize with its dione moieties to enable dual functionality (e.g., polymer compatibility and bioactivity).
- Further studies are needed to explore its metabolic stability, toxicity, and specific biological targets, building on precedents from diketopiperazines and β-diketones .
Notes on Evidence Limitations
- None of the provided sources directly address 3-Methyl-1-phthalimidohexane-2,5-dione. Comparisons are inferred from structural analogs, emphasizing the need for targeted experimental validation.
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